molecular formula C11H12FNO2 B13344696 Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B13344696
M. Wt: 209.22 g/mol
InChI Key: BUDLOWSOWKSKRK-UHFFFAOYSA-N
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Description

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the indene ring system, followed by the introduction of the amino and fluoro substituents. The final step involves the esterification of the carboxylate group with methanol.

    Formation of Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.

    Introduction of Substituents: The amino group can be introduced via nucleophilic substitution, while the fluoro group can be added through electrophilic fluorination.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 1H-Inden-1-one, 2,3-dihydro-
  • N-(8-amino-6-fluoro-5-methyl-1-oxido-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Uniqueness

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both amino and fluoro substituents, along with the indene ring system, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13/h4-5,10H,2-3,13H2,1H3

InChI Key

BUDLOWSOWKSKRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCC2N)F

Origin of Product

United States

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